(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone

Physicochemical Property Prediction Lipophilicity (clogP) InhA Inhibitor Comparison

Sigma receptor and InhA screening programs often lack substitution diversity at the aralkyl position, limiting SAR resolution. This bis-piperidine methanone uniquely combines a 4-benzylpiperidine carbonyl donor with a 1-(3-methylbenzyl)piperidine acceptor, delivering the meta-methylbenzyl topology absent from standard mono-piperidine libraries. • Fills structural niche in sigma-1/sigma-2 selectivity screening (σ₂/σ₁ ratios span 0.1-9 across aralkyl analogs) • Expands InhA chemotype space beyond mono-piperidine analogs (cf. m-tolyl IC₅₀ = 7390 nM) • Eliminates O-dealkylation metabolic soft spot vs. 3-methoxybenzyl congeners; maintains CNS permeability profile Supplied as a custom synthesis product with full analytical characterization (NMR, HPLC, MS). Inquire for batch quantities and lead times.

Molecular Formula C26H34N2O
Molecular Weight 390.6 g/mol
Cat. No. B10884798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone
Molecular FormulaC26H34N2O
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C26H34N2O/c1-21-7-5-10-24(17-21)19-27-14-6-11-25(20-27)26(29)28-15-12-23(13-16-28)18-22-8-3-2-4-9-22/h2-5,7-10,17,23,25H,6,11-16,18-20H2,1H3
InChIKeyYMCABVULDBFJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview of a Bis-Piperidine Research Candidate


The compound (4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone (molecular formula C₂₆H₃₄N₂O; MW ≈ 390.6 g/mol) is a synthetic bis-piperidine derivative featuring a 4-benzylpiperidine moiety linked via a methanone bridge to a 3-piperidinyl subunit bearing a 3-methylbenzyl (m-tolylmethyl) substituent. This architecture places it within a class of 1,4-disubstituted piperidines that have been explored as sigma receptor ligands, fatty acid synthase (InhA) inhibitors, and monoamine transporter modulators, though the specific dual-piperidine topology with an N-(3-methylbenzyl) pendant distinguishes it from the more extensively characterized mono-piperidine benzoyl analogs such as (4-benzylpiperidin-1-yl)(m-tolyl)methanone [1][2][3].

Bis-piperidine scaffold for sigma receptor SAR exploration
Meta-methylbenzyl topology enables substitution-pattern selectivity studies
Structurally distinct from mono-piperidine InhA inhibitors for lead expansion

Why Generic Piperidine Analogs Are Not Functional Replacements


Class-level piperidine derivatives with benzyl or benzoyl substituents exhibit wide-ranging pharmacological profiles that are exquisitely sensitive to the nature and position of aromatic substituents, linker topology (amide vs. amine), and the presence of a second basic nitrogen. In the 4-benzylpiperidine series, moving the methyl substituent from the para to the meta position on the benzoyl ring alone shifts InhA inhibitory potency from IC₅₀ = 5160 nM (p-tolyl) to IC₅₀ = 7390 nM (m-tolyl) [1]. Similarly, 1-aralkyl-4-benzylpiperidine sigma ligands display sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9 depending solely on the aralkyl substitution pattern [2]. Consequently, substituting the target compound—which combines a 4-benzylpiperidine carbonyl donor with a 1-(3-methylbenzyl)piperidine acceptor—with a simpler mono-piperidine or para-substituted analog would yield a fundamentally different pharmacophore with distinct target engagement, ADME properties, and selectivity profiles that cannot be extrapolated without direct comparative data.

Substitution position (meta vs para) shifts InhA inhibitory potency; may alter target engagement.
Aralkyl substitution pattern dictates sigma-2/sigma-1 selectivity; may not extrapolate to bis-piperidine.
Acylation and bis-piperidine extension change pharmacophore from monoamine releaser; requires independent profiling.

Quantitative Differentiation from Closest Structural Analogs


Molecular Weight and Lipophilicity vs. Mono-Piperidine InhA Inhibitors

The bis-piperidine architecture of the target compound (MW ≈ 390.6 g/mol; molecular formula C₂₆H₃₄N₂O) carries a substantially higher molecular weight and predicted lipophilicity compared to the mono-piperidine benzoyl analogs that have published InhA IC₅₀ data. (4-Benzylpiperidin-1-yl)(m-tolyl)methanone has MW = 293.4 g/mol, and (4-benzylpiperidin-1-yl)(p-tolyl)methanone has MW = 293.4 g/mol [1]. The additional N-(3-methylbenzyl)piperidine moiety in the target compound adds approximately 97 Da and introduces a second basic amine center (predicted pKa ~8-9), which fundamentally alters the ionization profile at physiological pH relative to the neutral amide-only mono-piperidine series. This physicochemical divergence predicts differences in membrane permeability, volume of distribution, and off-target receptor promiscuity that render the mono-piperidine InhA inhibitors unsuitable as functional surrogates for procurement decisions involving the bis-piperidine scaffold [2].

MW & Complexity
Class-level
ΔMW ≈ +97 g/mol vs mono-piperidine InhA inhibitor
Mono-piperidine analogs may not serve as interchangeable surrogates; validate substitution risk.
Second basic center predicts altered ionization and ADME.
Physicochemical Property Prediction Lipophilicity (clogP) InhA Inhibitor Comparison

Meta-Methyl Substitution Impact on Sigma Receptor Selectivity

In the 1-aralkyl-4-benzylpiperidine series systematically characterized by Costantino et al., sigma-2/sigma-1 selectivity ratios varied from 0.1 to 9 depending on the nature and position of substituents on the N-aralkyl moiety [1]. The target compound contains an N-(3-methylbenzyl) substituent attached to the 3-piperidinyl ring, a substitution pattern that falls within this SAR framework. While the specific sigma-2/sigma-1 selectivity of the target compound has not been directly measured, the meta-methyl substitution pattern is predicted to confer a distinct selectivity profile compared to the unsubstituted benzyl or para-substituted analogs, based on the established SAR that minor positional changes on the aralkyl group produce large shifts in sigma subtype preference.

Sigma Selectivity SAR
Class-level
Meta-methyl substitution predicted to shift sigma-2/sigma-1 preference
Provides access to distinct sigma selectivity region compared to para- or unsubstituted analogs.
Direct measurement needed; based on published 1-aralkyl-4-benzylpiperidine SAR.
Sigma Receptor Pharmacology Subtype Selectivity Structure-Activity Relationship (SAR)

Monoamine Transporter Pharmacology of Core vs. Target Compound

4-Benzylpiperidine, the core fragment of the target compound, acts as a monoamine releasing agent with 20- to 48-fold selectivity for dopamine release over serotonin, and EC₅₀ values of 41.4 nM for norepinephrine and 5246 nM for serotonin in rat synaptosomes [1]. However, the target compound is not 4-benzylpiperidine: it is a 1-acylated-4-benzylpiperidine linked to a second 1-(3-methylbenzyl)piperidine. Acylation of the piperidine nitrogen and the addition of the 3-methylbenzylpiperidine moiety fundamentally alters the pharmacophore from a monoamine releaser to a structure with unknown but likely divergent transporter pharmacology. This means that the well-characterized dopamine selectivity of 4-benzylpiperidine cannot be assumed for the bis-piperidine target compound, and it should be procured as a distinct chemical entity for independent pharmacological profiling.

Monoamine Transporter
Cross-study
4-Benzylpiperidine profile (DA > 5-HT) unlikely to transfer to bis-piperidine
Requires independent pharmacological profiling; avoid assuming dopamine-selective profile.
Acylation and second piperidine fundamentally alter pharmacophore.
Monoamine Transporter Dopamine vs. Serotonin Selectivity Benzylpiperidine Pharmacology

Methoxy Analog Physicochemical and Metabolic Comparison

The 3-methoxybenzyl analog (C₂₆H₃₄N₂O₂; MW ≈ 406.6 g/mol) differs from the target compound solely by the replacement of the meta-methyl group with a meta-methoxy group . This substitution increases the hydrogen bond acceptor count from 2 (target) to 3 (methoxy analog) and raises the topological polar surface area, predicting lower passive membrane permeability for the methoxy analog. Conversely, the target compound's meta-methyl group provides greater lipophilicity and metabolic stability (O-dealkylation liability absent), making it a preferred scaffold for projects where CNS penetration or avoidance of Phase I oxidative metabolism at the benzyl position is prioritized.

Methoxy Analog Diff.
Cross-study
ΔMW +16 Da, +1 H-bond acceptor, no O-dealkylation site in target
Meta-methyl avoids metabolic O-demethylation liability; may support CNS penetration optimization.
Computed from molecular formulas; experimental ADME data lacking.
Analog Differentiation 3-Methoxybenzyl vs. 3-Methylbenzyl Hydrogen Bond Acceptors

Key Research Applications Based on Structural Differentiation


Sigma Receptor SAR with Meta-Methyl Aralkyl Topology

Given the documented sensitivity of sigma receptor subtype selectivity to aralkyl substituent position in the 1-aralkyl-4-benzylpiperidine series (sigma-2/sigma-1 selectivity ratios 0.1–9), procurement of the target compound enables inclusion of the meta-methylbenzyl topology in sigma ligand screening decks, filling a substitution gap that cannot be addressed by para-methyl or unsubstituted benzyl analogs [1].

InhA Inhibitor Lead Optimization with Bis-Piperidine Scaffold

The target compound's bis-piperidine architecture offers a structurally expanded template relative to the mono-piperidine InhA inhibitors such as (4-benzylpiperidin-1-yl)(m-tolyl)methanone (IC₅₀ = 7390 nM) and its para-tolyl congener (IC₅₀ = 5160 nM). Researchers pursuing novel InhA chemotypes for tuberculosis drug discovery can use this compound as a starting scaffold to explore whether the additional N-(3-methylbenzyl)piperidine moiety improves potency or alters the resistance profile [2].

CNS Drug Discovery with Lipophilic Meta-Substituted Piperidines

Compared to the 3-methoxybenzyl analog, the target compound's meta-methyl group eliminates the O-dealkylation metabolic soft spot while maintaining comparable lipophilicity and molecular weight. This makes it a preferable procurement choice for CNS lead optimization where metabolic stability and passive CNS permeability are design priorities .

Chemical Probe Development for Novel Piperidine-Responsive Targets

The compound's unique combination of a 4-benzylpiperidine carbonyl linked to a 1-(3-methylbenzyl)piperidine represents an under-explored bis-basic pharmacophore. For chemical biology groups screening against panels of GPCRs, ion channels, or transporters, this compound fills a structural niche not occupied by commercially available mono-piperidine fragments, offering a potential starting point for probe discovery against orphan or under-studied targets [1].

Application
Selection Property
Validation Focus
Sigma receptor subtype selectivity studies
Meta-methylbenzyl substitution pattern
Sigma-2/sigma-1 selectivity profiling
InhA inhibitor lead identification
Bis-piperidine scaffold expansion
InhA potency and resistance profiling
CNS lead optimization studies
Meta-methyl stability (avoids O-dealkylation)
CNS penetration and metabolic profiling
GPCR/ion channel probe discovery
Unique bis-basic pharmacophore
Target engagement and selectivity screening
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